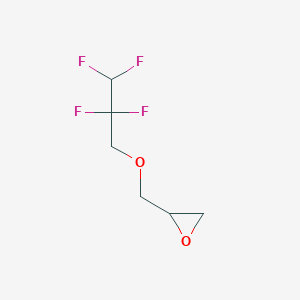

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane

Description

The exact mass of the compound ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2,3,3-tetrafluoropropoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F4O2/c7-5(8)6(9,10)3-11-1-4-2-12-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATKALAKXGFGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880230 | |

| Record name | ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-26-4 | |

| Record name | 2-[(2,2,3,3-Tetrafluoropropoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19932-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019932264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2,2,3,3-Tetrafluoropropoxy)methyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,2,3,3-tetrafluoropropoxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-Epoxypropane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane, also known as glycidyl 2,2,3,3-tetrafluoropropyl ether, is a fluorinated epoxide that serves as a versatile building block in synthetic chemistry. Its unique structure, combining a reactive epoxy ring with a tetrafluorinated tail, imparts desirable properties for various applications, particularly in the fields of medicinal chemistry and materials science. The incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of pharmaceutical compounds.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane is a colorless to pale yellow liquid with a molecular formula of C₆H₈F₄O₂ and a molecular weight of approximately 188.12 g/mol .[4][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 19932-26-4 | [1][6] |

| Molecular Formula | C₆H₈F₄O₂ | [4][7] |

| Molecular Weight | 188.12 g/mol | [4][7] |

| Boiling Point | 50 °C at 4 mmHg | [1][4][6] |

| Density | 1.327 g/mL at 25 °C | [1][4][6] |

| Refractive Index (n20/D) | 1.366 | [1][6] |

| Flash Point | 175 °F | [6] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the epoxy ring protons, the methylene protons of the glycidyl ether linkage, and the protons of the tetrafluoropropoxy group. The protons on the epoxide ring would likely appear as a complex multiplet system in the range of δ 2.5-3.5 ppm. The methylene protons adjacent to the ether oxygen would also exhibit complex splitting patterns. The CH group in the tetrafluoropropyl tail would likely appear as a triplet of triplets.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the epoxide ring (typically in the range of 44-52 ppm), the carbons of the ether linkage, and the carbons of the fluorinated alkyl chain. The carbons bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most definitive for confirming the structure of the fluorinated chain, showing signals corresponding to the CF₂ and CHF₂ groups with their characteristic chemical shifts and coupling constants.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands for the following functional groups:

-

C-O-C stretching (epoxide): Asymmetric and symmetric stretches of the epoxy ring are expected in the regions of 950-810 cm⁻¹ and 880-750 cm⁻¹, respectively. A band around 1250 cm⁻¹ for the symmetric ring breathing vibration is also characteristic of epoxides.

-

C-O-C stretching (ether): Strong bands in the region of 1150-1085 cm⁻¹.

-

C-F stretching: Strong and characteristic bands in the region of 1350-1000 cm⁻¹.

-

C-H stretching: Bands in the region of 3000-2850 cm⁻¹.

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is the Williamson ether synthesis. This involves the reaction of epichlorohydrin with 2,2,3,3-tetrafluoropropan-1-ol in the presence of a base, such as sodium hydroxide.[1]

Conceptual Synthesis Workflow:

Caption: Synthesis via Williamson Etherification.

Experimental Protocol: Synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane

This is a generalized protocol based on standard procedures for Williamson ether synthesis with epichlorohydrin and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with 2,2,3,3-tetrafluoropropan-1-ol and a suitable solvent (e.g., a polar aprotic solvent like DMF or DMSO).

-

Base Addition: Slowly add a stoichiometric amount of a strong base (e.g., sodium hydroxide pellets or a concentrated aqueous solution) to the stirred solution. The reaction is exothermic, and the temperature should be controlled with an ice bath.

-

Epichlorohydrin Addition: Once the alkoxide has formed, add epichlorohydrin dropwise from the dropping funnel. Maintain the temperature of the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine to remove any remaining base and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane.

Reactivity

The reactivity of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is dominated by the strained three-membered epoxy ring. The electron-withdrawing nature of the tetrafluoropropoxy group enhances the electrophilicity of the epoxide carbons, making them susceptible to nucleophilic attack.[4]

Ring-Opening Reactions: The most characteristic reaction of epoxides is the ring-opening reaction, which can be catalyzed by either acid or base.

-

Base-Catalyzed Ring Opening: Under basic or nucleophilic conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-like fashion. This regioselectivity is a key feature for synthetic applications.

Caption: Base-Catalyzed Epoxide Ring-Opening.

-

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. The nucleophile then attacks one of the epoxide carbons. For unsymmetrical epoxides, the regioselectivity of the attack (at the more or less substituted carbon) depends on the specific reaction conditions and the nature of the nucleophile.

Applications in Drug Development and Materials Science

The unique combination of a reactive epoxide and a fluorinated chain makes 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane a valuable intermediate in several fields.

Pharmaceutical Intermediates

The primary application of this compound is as an intermediate in the synthesis of pharmaceutical compounds.[4][6] The introduction of the tetrafluoropropoxy moiety can impart several beneficial properties to a drug candidate:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of the drug.[1]

-

Increased Lipophilicity: The fluorinated group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions and solubility.

-

Improved Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets.[1]

Material Science

3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane can be used as a monomer in the synthesis of fluorinated polymers and coatings.[4] These materials often exhibit enhanced chemical resistance, thermal stability, and low surface energy. The reactive epoxide group allows for polymerization or grafting onto other polymer backbones.

Safety and Handling

3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane is classified as an irritant.[6] Appropriate safety precautions should be taken when handling this chemical.

-

Hazard Codes: Xi, F[6]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[6]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[6]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane is a valuable and versatile fluorinated building block with significant potential in both pharmaceutical and materials science research. Its synthesis is achievable through established methods, and its reactivity is primarily governed by the versatile chemistry of the epoxide ring. For drug development professionals, the incorporation of the tetrafluoropropoxy moiety offers a strategic approach to enhancing the pharmacokinetic and pharmacodynamic properties of new chemical entities. As the demand for advanced fluorinated molecules continues to grow, the importance of intermediates like 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is set to increase.

References

- Sharma, P., & Kumar, V. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(11), 3273.

- Chemos GmbH & Co. KG. (2022, October 26).

- Gelest, Inc. (2016, December 22).

- Cole-Parmer. (n.d.).

- Carl ROTH. (2024, March 2).

- Sigma-Aldrich. (2025, November 6).

-

ResearchGate. (n.d.). Selected Spectral Characteristics for Glycidyl Ethers. Retrieved from [Link]

- Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023). Molecules, 28(18), 6681.

- The Role of Fluorine in Glycomimetic Drug Design. (2021).

- ScienceDaily. (2025, February 21).

- Tetrahedron. (n.d.). 19932-26-4 | 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane.

- Justia Patents. (2020, May 14). method for preparing a tetrafluoro-1,2-epoxypropane.

- Fluorine notes. (2022, February 11). FLUORINATED ETHERS. COMMUNICATION 3. PREPARATION OF FLUORINATED ETHERS BY ADDITION OF ALCOHOLS TO EPOXIDES, INTERACTION OF FLUOR.

- Fluorine notes. (2021, June 4). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A.

- Enamine. (n.d.). Fluoroalkyl Ethers for Drug Design.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 723.

- Sigma-Aldrich. (n.d.). (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane 97%.

- RSC Publishing. (n.d.). Fluorinated glycidyl azide polymers as potential energetic binders.

- Google Patents. (n.d.). WO2013052764A3 - Polymers formed from 2,3,3,3-tetrafluoropropene and articles and uses thereof.

- Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy)

- Google Patents. (n.d.). EP2751147A2 - Polymerisation von 2,3,3,3-tetrafluorpropen und polymeren aus 2,3,3,3 ....

- Google Patents. (n.d.).

- MDPI. (n.d.). The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction.

Sources

- 1. 3-(2,2,3,3-TETRAFLUOROPROPOXY)-1,2-EPOXYPROPANE | 19932-26-4 [chemicalbook.com]

- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Fluorine in Glycomimetic Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane | 19932-26-4 [smolecule.com]

- 5. echemi.com [echemi.com]

- 6. 3-(2,2,3,3-TETRAFLUOROPROPOXY)-1,2-EPOXYPROPANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane synthesis route

An In-depth Technical Guide to the Synthesis of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane

Executive Summary

This technical guide provides a comprehensive overview of the predominant and most efficient synthesis route for 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane, a fluorinated epoxide of significant interest in the pharmaceutical and advanced materials sectors. The document elucidates the synthesis via the phase-transfer catalyzed etherification of 2,2,3,3-tetrafluoropropan-1-ol with epichlorohydrin. We delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern reaction success and product purity. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this valuable fluorinated building block.

Introduction: The Significance of Fluorinated Epoxides

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane, also known as Glycidyl 2,2,3,3-tetrafluoropropyl ether, is an organic compound featuring a reactive epoxy group and a fluorinated alkyl chain.[1][2] Its molecular formula is C₆H₈F₄O₂, with a molecular weight of approximately 188.12 g/mol .[1] The incorporation of fluorine atoms into organic molecules imparts unique properties, such as enhanced metabolic stability, increased bioavailability, and improved binding affinity.[3] Consequently, this compound serves as a critical intermediate in the synthesis of novel pharmaceutical agents and in the development of high-performance fluorinated polymers and coatings with superior chemical resistance and thermal stability.[1][3]

Key Properties:

Core Synthesis Route: Phase-Transfer Catalyzed Glycidyl Ether Synthesis

The most robust and widely adopted method for synthesizing 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is the Williamson ether synthesis, adapted to use a phase-transfer catalyst (PTC). This approach involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with epichlorohydrin in the presence of a base and a PTC.[5][6]

Theoretical Foundation and Mechanism of Action

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5] In this synthesis, the PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is crucial for transporting the tetrafluoropropoxide anion, formed in the aqueous or solid phase, into the organic phase where it can react with epichlorohydrin.[5]

The mechanism proceeds in several key steps:

-

Deprotonation: The base, typically sodium hydroxide (NaOH), deprotonates the 2,2,3,3-tetrafluoro-1-propanol to form the corresponding sodium tetrafluoropropoxide.

-

Ion Exchange: The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the alkoxide anion (RO⁻) at the interface of the two phases, forming an ion pair (Q⁺OR⁻).

-

Organic Phase Reaction: This lipophilic ion pair migrates into the organic phase, carrying the alkoxide.

-

Nucleophilic Attack: The highly reactive alkoxide anion performs a nucleophilic attack on the primary carbon of epichlorohydrin, opening the epoxide ring and displacing the chloride ion in a subsequent intramolecular cyclization to form the desired glycidyl ether and a salt byproduct (NaCl).

-

Catalyst Regeneration: The catalyst (Q⁺) then returns to the aqueous/solid phase to repeat the cycle.

This catalytic cycle allows the reaction to proceed under milder conditions with higher efficiency and selectivity compared to traditional methods.[5]

Caption: General mechanism of phase-transfer catalysis for glycidyl ether synthesis.

Causality Behind Experimental Choices

-

Reactants: 2,2,3,3-tetrafluoro-1-propanol is the essential alcohol precursor providing the fluorinated tail.[7] Epichlorohydrin is a bifunctional molecule that provides the glycidyl (epoxy) group. Its high reactivity is key to the success of the synthesis.

-

Catalyst Selection: Tetrabutylammonium bromide (TBAB) is a common and effective PTC due to its good solubility in both aqueous and organic phases and its thermal stability. Its use circumvents the need for harsh, anhydrous conditions or expensive polar aprotic solvents.[5]

-

Base and Solvent System: The use of solid NaOH in a solvent-free system is a modern, green chemistry approach.[6][8] This method simplifies product purification, as the solid byproducts (NaCl and excess NaOH) can be removed by simple filtration.[8][9] It also increases reaction concentration, often leading to higher yields and faster reaction times.[9]

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane under solvent-free, phase-transfer catalysis conditions.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2,2,3,3-Tetrafluoro-1-propanol | 76-37-9 | 132.06 | 1.0 |

| Epichlorohydrin | 106-89-8 | 92.52 | 1.5 - 3.0 |

| Sodium Hydroxide (solid pellets) | 1310-73-2 | 40.00 | 1.5 - 2.3 |

| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 0.02 - 0.05 |

Step-by-Step Methodology

-

Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a condenser.

-

Charging Reactants: To the flask, add 2,2,3,3-tetrafluoro-1-propanol (1.0 eq.), epichlorohydrin (1.5 eq.), and tetrabutylammonium bromide (0.03 eq.).

-

Initiating the Reaction: Begin stirring the mixture and slowly add powdered or pelletized sodium hydroxide (1.5 eq.) in portions over 30 minutes. The reaction is exothermic; use a water bath to maintain the temperature between 40-50 °C.

-

Reaction Monitoring: Allow the reaction to proceed at 50 °C for 4-6 hours. Monitor the progress of the reaction by gas chromatography (GC) to determine the consumption of the starting alcohol.

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid byproducts (NaCl and excess NaOH).

-

Wash the filtrate with deionized water to remove any remaining salts and TBAB.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the excess epichlorohydrin and any low-boiling impurities by distillation under reduced pressure.

-

The final product, 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane, can be further purified by vacuum distillation (b.p. 50 °C / 4 mmHg).[1]

-

Caption: A typical experimental workflow for the synthesis via PTC.

Data, Characterization, and Expected Yields

The yields for glycidyl ether synthesis using phase-transfer catalysis are typically high, often exceeding 90%.[9] The solvent-free approach has been shown to produce octyl and octadecyl glycidyl ethers in yields of 92.0% and 91.7%, respectively, demonstrating the efficacy of this method.[9]

| Parameter | Typical Value / Condition | Rationale / Impact |

| Temperature | 40 - 60 °C | Balances reaction rate against potential side reactions like the hydrolysis of epichlorohydrin.[10][11] |

| Molar Ratio (Epi:ROH) | 1.5:1 to 3:1 | An excess of epichlorohydrin drives the reaction to completion and minimizes the formation of di-ethers.[12] |

| Molar Ratio (Base:ROH) | 1.5:1 to 2.3:1 | Sufficient base is needed for deprotonation and to neutralize the HCl formed during potential side reactions.[12] |

| PTC Loading | 2 - 5 mol% | Catalytic amount; higher loading may not significantly increase rate but adds to cost and purification burden. |

| Expected Yield | > 85% | PTC methods are highly efficient for this class of reaction.[9] |

Product Characterization: The identity and purity of the synthesized 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane should be confirmed using standard analytical techniques:

-

¹H and ¹⁹F NMR: To confirm the chemical structure and the presence of the tetrafluoropropoxy group.

-

FT-IR: To identify the characteristic epoxide C-O-C stretching vibrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Safety and Handling Precautions

-

Epichlorohydrin: Is a toxic, flammable, and corrosive substance. It is a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Sodium Hydroxide: Is a corrosive solid. Avoid contact with skin and eyes.

-

Fluorinated Alcohols: While specific data for 2,2,3,3-tetrafluoro-1-propanol should be consulted from its SDS, similar fluorinated compounds can be toxic if inhaled.

-

Epoxide Products: Glycidyl ethers should be handled with care as they are reactive and can be skin sensitizers.[13]

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[14][15] All operations should be conducted in a well-ventilated chemical fume hood.

Conclusion

The phase-transfer catalyzed synthesis of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane from 2,2,3,3-tetrafluoro-1-propanol and epichlorohydrin represents a highly efficient, scalable, and robust methodology. The use of PTC, particularly in solvent-free conditions, aligns with the principles of green chemistry by minimizing waste and hazardous solvent use while providing high yields of the target product. This technical guide provides the foundational knowledge and a practical framework for researchers to successfully synthesize this important fluorinated intermediate for applications in drug discovery and material science.

References

- BenchChem. (2025). Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis.

- Smolecule. (2023). Buy 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane | 19932-26-4.

- Lee, D. Y., & Hong, S. I. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78, 423–429.

- Chalmers University of Technology. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers ODR.

- IOP Conference Series: Materials Science and Engineering. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR.

- Google Patents. (n.d.). US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.

- Google Patents. (n.d.). EP0527020B1 - Novel fluorinated glycidyl ethers and method of making them.

- WorldOfChemicals. (n.d.). Exploring 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-Propenoxide: Properties and Applications.

- RSC Publishing. (n.d.). Fluorinated glycidyl azide polymers as potential energetic binders.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Russian Journal of General Chemistry. (n.d.). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins.

- Chongqing Chemdad Co., Ltd. (n.d.). 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane.

- European Patent Office. (n.d.). EP 0527020 A1 - Novel fluorinated glycidyl ethers and method of making them.

- Echemi. (n.d.). 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane.

- Sigma-Aldrich. (n.d.). (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane 97.

- ChemicalBook. (2025). 3-(2,2,3,3-TETRAFLUOROPROPOXY)-1,2-EPOXYPROPANE | 19932-26-4.

- SciSpace. (n.d.). Ring-opening polymerization of 3,3,3-trifluoro-1,2-epoxypropane. Studies on monomer reactivity and polymer structure.

- 3M. (2023). Safety Data Sheet.

- Combi-Blocks, Inc. (2019). 3-Perfluorobutyl-1,2-epoxypropane SDS.

- PubChem. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol.

- ResearchGate. (n.d.). A new coupling process for synthesis of epichlorohydrin from dichloropropanols.

- Sigma-Aldrich. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol 98%.

- Oriental Journal of Chemistry. (n.d.). Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide.

Sources

- 1. Buy 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane | 19932-26-4 [smolecule.com]

- 2. 3-(2,2,3,3-TETRAFLUOROPROPOXY)-1,2-EPOXYPROPANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. innospk.com [innospk.com]

- 4. 3-(2,2,3,3-TETRAFLUOROPROPOXY)-1,2-EPOXYPROPANE | 19932-26-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]

- 7. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. odr.chalmers.se [odr.chalmers.se]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ftijayabaya.ac.id [ftijayabaya.ac.id]

- 12. iagi.or.id [iagi.or.id]

- 13. multimedia.3m.com [multimedia.3m.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 3-Perfluorobutyl-1,2-epoxypropane SDS - Download & Subscribe for Updates [sdsmanager.com]

An In-Depth Technical Guide to Glycidyl 2,2,3,3-Tetrafluoropropyl Ether: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated epoxide that holds significant interest for researchers in materials science and drug development. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced thermal stability, chemical resistance, and unique biological activity.[1] This guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of glycidyl 2,2,3,3-tetrafluoropropyl ether, with a focus on providing practical insights for laboratory professionals.

The unique combination of a reactive glycidyl ether group and a fluorinated alkyl chain makes this compound a versatile building block. The epoxide ring is susceptible to ring-opening reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups. The tetrafluoropropyl group, on the other hand, imparts properties such as increased lipophilicity and metabolic stability, which are highly desirable in the design of novel polymers and pharmaceutical agents.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of a compound is crucial for its effective use in research and development. The key physical constants for glycidyl 2,2,3,3-tetrafluoropropyl ether are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈F₄O₂ | |

| Molecular Weight | 188.12 g/mol | |

| Boiling Point | 50 °C at 4 mmHg | |

| Density | 1.327 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.366 | |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Appearance | Colorless liquid | |

| Solubility | While specific data is limited, based on its structure, it is expected to be miscible with a range of organic solvents such as ethers, ketones, and halogenated hydrocarbons. Its solubility in water is expected to be low. | |

| Viscosity | Data not available. By analogy to similar small-molecule ethers, a low viscosity is expected. |

Synthesis of Glycidyl 2,2,3,3-Tetrafluoropropyl Ether: A Step-by-Step Protocol

The synthesis of glycidyl ethers typically involves the reaction of an alcohol with epichlorohydrin in the presence of a base. This process, a variation of the Williamson ether synthesis, proceeds via a halohydrin intermediate which is subsequently dehydrohalogenated to form the epoxide ring. For the synthesis of glycidyl 2,2,3,3-tetrafluoropropyl ether, the corresponding alcohol, 2,2,3,3-tetrafluoropropanol, is the key starting material.

Reaction Mechanism

The synthesis can be conceptualized in two main steps:

-

Nucleophilic addition of the alkoxide to epichlorohydrin: The base deprotonates the 2,2,3,3-tetrafluoropropanol to form a more nucleophilic alkoxide. This alkoxide then attacks the less sterically hindered carbon of the epichlorohydrin epoxide ring, leading to the formation of a chlorohydrin intermediate.

-

Intramolecular cyclization: The newly formed alkoxide from the chlorohydrin intermediate undergoes an intramolecular Williamson ether synthesis, displacing the chloride ion to form the desired glycidyl ether.

Caption: Synthesis mechanism of glycidyl 2,2,3,3-tetrafluoropropyl ether.

Experimental Protocol

This protocol is a representative procedure based on general methods for glycidyl ether synthesis. Optimization may be required for specific laboratory conditions.

Materials:

-

2,2,3,3-Tetrafluoropropanol

-

Epichlorohydrin

-

Sodium hydroxide (or another suitable base)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide) - optional, but can improve reaction efficiency

-

Anhydrous solvent (e.g., toluene or a solvent-free approach can be considered)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,2,3,3-tetrafluoropropanol and the chosen solvent (if not solvent-free).

-

Add the phase-transfer catalyst to the reaction mixture (if using).

-

Slowly add a solution of sodium hydroxide in water (or solid powdered NaOH for a solvent-free reaction) to the flask while stirring vigorously. The reaction is exothermic, so cooling with an ice bath may be necessary to maintain a controlled temperature.

-

After the addition of the base, add epichlorohydrin dropwise from the dropping funnel. Maintain the reaction temperature as determined by optimization (typically between 25-60 °C).

-

Allow the reaction to stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and add deionized water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and wash with deionized water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain the pure glycidyl 2,2,3,3-tetrafluoropropyl ether.

Applications in Research and Development

The unique properties of glycidyl 2,2,3,3-tetrafluoropropyl ether make it a valuable tool for researchers in various fields.

Polymer Chemistry

The presence of the reactive epoxide ring allows this compound to be used as a monomer in the synthesis of fluorinated polymers. These polymers are expected to exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for applications such as:

-

High-performance coatings: The fluorinated segments can provide hydrophobic and oleophobic properties, leading to coatings with excellent anti-fouling and self-cleaning characteristics.

-

Specialty adhesives and sealants: The glycidyl ether moiety can be cross-linked to form robust networks, while the fluorinated component can improve adhesion to low-energy surfaces and provide chemical resistance.

-

Advanced composites: As a reactive diluent or a comonomer in epoxy resins, it can be used to tailor the properties of composite materials for demanding applications in the aerospace and electronics industries.

Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to improve their pharmacokinetic and pharmacodynamic profiles.[1] Glycidyl 2,2,3,3-tetrafluoropropyl ether can serve as a valuable intermediate in the synthesis of novel therapeutic agents. The ether linkage provides more metabolic stability compared to an ester, and the fluorinated tail can:

-

Enhance metabolic stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug.

-

Increase lipophilicity: The fluorinated alkyl chain can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulate binding affinity: The unique electronic properties of fluorine can influence the binding of a drug to its target protein, potentially leading to increased potency and selectivity.

The glycidyl ether functionality allows for the convenient attachment of this fluorinated motif to various molecular scaffolds through reaction with amines, thiols, or other nucleophiles present in a parent drug molecule or a pharmacophore.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling glycidyl 2,2,3,3-tetrafluoropropyl ether.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Based on its GHS classification, it is considered harmful if swallowed.

Conclusion

Glycidyl 2,2,3,3-tetrafluoropropyl ether is a valuable and versatile chemical building block with significant potential in both materials science and drug discovery. Its unique combination of a reactive epoxide and a fluorinated alkyl chain allows for the synthesis of novel materials and molecules with enhanced properties. A thorough understanding of its physical characteristics, synthesis, and safe handling is essential for its effective utilization in the laboratory. As research into fluorinated compounds continues to expand, the importance of intermediates like glycidyl 2,2,3,3-tetrafluoropropyl ether is likely to grow.

References

-

Solvent-Free Synthesis of Glycidyl Ethers - Chalmers ODR. Chalmers University of Technology. [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane (CAS: 19932-26-4)

Introduction: A Fluorinated Building Block for Advanced Chemical Synthesis

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane, also known as Glycidyl 2,2,3,3-tetrafluoropropyl ether, is a specialized fluorinated epoxide.[1] Its unique molecular architecture, combining a reactive oxirane ring with a tetrafluorinated propyl ether chain, makes it a valuable intermediate in various fields, particularly in the synthesis of pharmaceuticals and advanced materials.[1][2] The presence of fluorine atoms significantly influences the compound's physicochemical properties, imparting enhanced thermal stability, chemical resistance, and unique electronic characteristics. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, a robust synthesis protocol, its applications in medicinal chemistry, and essential safety and handling procedures.

Physicochemical Properties

The integration of a tetrafluoropropoxy group imparts distinct physical and chemical properties to the epoxypropane backbone. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 19932-26-4 | |

| Molecular Formula | C₆H₈F₄O₂ | |

| Molecular Weight | 188.12 g/mol | |

| Boiling Point | 50 °C at 4 mmHg | |

| Density | 1.327 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.366 | |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Synonyms | Glycidyl 2,2,3,3-tetrafluoropropyl ether, 2-[(2,2,3,3-Tetrafluoropropoxy)methyl]oxirane | [1] |

Synthesis of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane: A Mechanistic Approach

The most logical and widely applicable method for the synthesis of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is the Williamson ether synthesis.[3] This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In this specific case, the sodium salt of 2,2,3,3-tetrafluoro-1-propanol acts as the nucleophile, reacting with epichlorohydrin, which serves as the electrophile.

Causality of Reagent Selection and Reaction Conditions

The choice of reagents and conditions is critical for a successful synthesis, aiming for high yield and purity while minimizing side reactions.

-

2,2,3,3-Tetrafluoro-1-propanol (CAS: 76-37-9): This fluorinated alcohol is the source of the tetrafluoropropoxy moiety.[4] Its hydroxyl group is deprotonated to form the nucleophilic alkoxide.

-

Epichlorohydrin (CAS: 106-89-8): This bifunctional molecule contains both an epoxide ring and a reactive chlorine atom. In the Williamson synthesis, it acts as the electrophile at the carbon bearing the chlorine.

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the fluorinated alcohol to form the sodium alkoxide in situ. Sodium hydride is an excellent choice as it reacts irreversibly, and the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.[3]

-

Aprotic Polar Solvent (e.g., Tetrahydrofuran - THF): An aprotic solvent like THF is ideal for SN2 reactions. It can solvate the sodium cation, leaving the alkoxide anion relatively "naked" and highly nucleophilic. It also does not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.[3]

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB) (Optional but Recommended): The use of a phase-transfer catalyst can significantly enhance the reaction rate and yield.[5][6] TBAB facilitates the transfer of the alkoxide from a solid or separate phase into the organic phase where the reaction with epichlorohydrin occurs.

The overall synthetic workflow is depicted in the following diagram:

Sources

- 1. 3-(2,2,3,3-TETRAFLUOROPROPOXY)-1,2-EPOXYPROPANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 19932-26-4 | CAS DataBase [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2,2,3,3-Tetrafluoro-1-propanol [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane: Structure, Synthesis, and Reactivity

Introduction

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane, also known by its synonym Glycidyl 2,2,3,3-tetrafluoropropyl ether, is a fluorinated epoxide that serves as a critical building block in the synthesis of advanced materials and pharmaceutical intermediates.[1][2] Its unique molecular architecture, combining a reactive oxirane ring with a chemically robust tetrafluorinated tail, imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific reactivity.[1] This guide provides a comprehensive technical overview of its molecular structure, synthesis, and chemical behavior, tailored for researchers and professionals in drug development and material science. The incorporation of fluorine atoms significantly alters the electronic properties of the molecule, enhancing the electrophilicity of the epoxide ring and influencing its reactivity in polymerization and nucleophilic substitution reactions.[1]

Molecular Structure and Physicochemical Properties

The defining feature of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is the juxtaposition of a strained three-membered epoxide ring and an electron-withdrawing tetrafluoropropoxy group. This combination is key to its utility and chemical personality.

Chemical Identity

A summary of the key identifiers and molecular properties for this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | 2-(2,2,3,3-tetrafluoropropoxymethyl)oxirane | [1] |

| CAS Number | 19932-26-4 | |

| Molecular Formula | C₆H₈F₄O₂ | [1][3] |

| Molecular Weight | 188.12 g/mol | [1] |

| SMILES | C1C(O1)COCC(C(F)F)(F)F | [1] |

| InChI Key | DATKALAKXGFGPI-UHFFFAOYSA-N | [1] |

Structural Analysis

The molecule consists of a propane backbone. At one end, an oxygen atom is bonded to carbons 1 and 2, forming the characteristic epoxy (oxirane) ring. The other end features a tetrafluoropropoxy group linked to the propane backbone via an ether linkage at carbon 3.

-

Epoxide Ring: The three-membered ring is highly strained, with C-C-O and C-O-C bond angles deviating significantly from the ideal tetrahedral angle. This ring strain is the primary driver for its reactivity, particularly in ring-opening reactions.

-

Tetrafluoropropoxy Group: The four fluorine atoms are strongly electron-withdrawing. This has a profound inductive effect (-I effect) that propagates through the ether linkage to the epoxide. This electronic pull increases the partial positive charge on the carbons of the oxirane ring, making them more susceptible to nucleophilic attack.[1] This enhanced electrophilicity is a critical feature for its application in polymer synthesis.[1]

Physicochemical Properties

The physical properties of the compound are a direct reflection of its fluorinated nature and molecular weight.

| Property | Value | Conditions | Reference |

| Boiling Point | 50 °C | at 4 mmHg | [4][5] |

| Density | 1.327 g/mL | at 25 °C | [1][4] |

| Refractive Index | 1.366 | at 20 °C | [4][5] |

| Flash Point | 79 °C (174.2 °F) | closed cup |

Synthesis and Purification

The synthesis of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is typically achieved through a two-step process involving the formation of an allyl ether intermediate followed by epoxidation. This method provides a reliable and scalable route to the final product.

Synthetic Workflow

The overall synthetic pathway can be visualized as a sequential process, starting from commercially available reagents.

Caption: Synthetic workflow for 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane.

Experimental Protocol: Synthesis

The following protocol is a representative procedure based on standard organic chemistry methodologies for ether synthesis and epoxidation.

Step 1: Synthesis of 3-(2,2,3,3-tetrafluoropropoxy)prop-1-ene

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Alcohol Addition: A solution of 2,2,3,3-tetrafluoropropanol (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the sodium alkoxide.

-

Allylation: Allyl bromide (1.2 eq.) is added dropwise to the reaction mixture.

-

Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield the pure allyl ether intermediate.[6]

Step 2: Epoxidation to form 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane

-

Setup: The purified allyl ether from Step 1 is dissolved in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidant Addition: meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq.) is added portion-wise to the solution at 0 °C to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours until TLC analysis indicates the complete consumption of the starting material.

-

Workup: The reaction mixture is filtered to remove the meta-chlorobenzoic acid byproduct. The filtrate is then washed sequentially with a saturated sodium bicarbonate solution (to remove excess m-CPBA) and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation to yield 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane as a clear liquid.[1]

Chemical Reactivity and Polymerization

The reactivity of this molecule is dominated by the epoxide ring, whose behavior is modulated by the appended fluorinated chain.

Nucleophilic Ring-Opening

Like all epoxides, it readily undergoes nucleophilic ring-opening reactions.[1] This reaction is the basis for its use as an intermediate in pharmaceutical synthesis and for creating complex molecular architectures.[2][4] The reaction can proceed under either basic or acidic conditions, with different regioselectivity outcomes.

Caption: Regioselectivity of nucleophilic ring-opening of the epoxide.

-

Basic or Neutral Conditions: Nucleophilic attack occurs primarily at the sterically less hindered primary carbon (C1) of the epoxide ring via a standard SN2 mechanism.

-

Acidic Conditions: The epoxide oxygen is first protonated, creating a better leaving group. The transition state has significant carbocation character. Nucleophilic attack then preferentially occurs at the more substituted secondary carbon (C2), which can better stabilize the partial positive charge.

Anionic Ring-Opening Polymerization

The enhanced electrophilicity of the epoxide ring makes 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane an excellent monomer for anionic ring-opening polymerization.[1] This process is used to create well-defined fluorinated polyethers with high thermal stability and chemical resistance.[1]

The polymerization is typically initiated by strong nucleophiles like alkoxides. The electron-withdrawing nature of the fluoroalkyl chain facilitates the nucleophilic attack that initiates the polymerization cascade, often allowing the reaction to proceed under mild conditions.[1] Studies on analogous fluorinated glycidyl ethers have shown that this method can produce polymers with controlled molecular weights and narrow dispersity.[1]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several high-technology fields.

-

Pharmaceutical Synthesis: The reactive epoxy group serves as a handle to introduce the fluorinated moiety into complex organic molecules. Fluorine-containing drugs often exhibit improved metabolic stability, bioavailability, and binding affinity. This compound is therefore a key intermediate for creating novel therapeutic agents.[2][4][5]

-

Material Science: It is used as a monomer for producing fluorinated polymers and coatings.[1] These materials are prized for their low surface energy (hydrophobicity and lipophobicity), high thermal stability, and excellent resistance to chemical degradation, making them suitable for demanding applications in electronics, aerospace, and protective coatings.

Safety and Handling

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane requires careful handling due to its potential health effects.

-

Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is an irritant.[5]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors. Store in a cool, dry place away from oxidizing agents.[2]

Conclusion

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is a specialized chemical reagent whose value lies in the strategic combination of a reactive epoxide functional group and a stabilizing fluorinated chain. Its well-defined synthesis, predictable reactivity, and the desirable properties it imparts to larger molecules and polymers make it an indispensable tool for scientists and researchers. Understanding its molecular structure and reactivity is paramount for leveraging its full potential in the development of next-generation pharmaceuticals and high-performance materials.

References

-

Chongqing Chemdad Co., Ltd. 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane. Available from: [Link]

-

Tetrahedron. 19932-26-4 | 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane. Available from: [Link]

-

PubChem. 3-Perfluorohexyl-1,2-epoxypropane. Available from: [Link]

- Marshall, M. D., et al. (2023). A combined rotational spectroscopy and quantum chemistry study of the homodimers of 3,3,3-trifluoro-1,2-epoxypropane. Physical Chemistry Chemical Physics, 25(1), 234-243.

- Umezawa, J., et al. Ring-opening polymerization of 3,3,3-trifluoro-1,2-epoxypropane. Studies on monomer reactivity and polymer structure. Polymer Journal, 26(6), 715-722.

- Google Patents. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.

- Belbachir, M., & Bensaoula, A. (2006). Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol. Molecules, 11(12), 941-948.

-

PubChem. Triglycidylglycerol. Available from: [Link]

-

U.S. Environmental Protection Agency. 1-Propene, 3-(2,2,3,3-tetrafluoropropoxy)-. Available from: [Link]

Sources

- 1. Buy 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane | 19932-26-4 [smolecule.com]

- 2. Glycidyl 2,2,3,3-tetrafluoropropyl ether, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3-(2,2,3,3-TETRAFLUOROPROPOXY)-1,2-EPOXYPROPANE | 19932-26-4 [chemicalbook.com]

- 5. 3-(2,2,3,3-TETRAFLUOROPROPOXY)-1,2-EPOXYPROPANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

spectral data for 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane

An In-depth Technical Guide to the Spectral Characterization of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectral characteristics of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane (CAS: 19932-26-4). As a fluorinated epoxide, this compound holds significant interest in the development of advanced materials and as a pharmaceutical intermediate.[1][2] Understanding its spectral signature is paramount for synthesis confirmation, quality control, and mechanistic studies. This document outlines the theoretical basis and practical methodologies for acquiring and interpreting its Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS) data. The protocols and interpretations provided herein are designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in work with fluorinated synthons.

Molecular Structure and Physicochemical Properties

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is an organic compound featuring a reactive epoxy ring and a stable tetrafluoropropoxy tail.[1] This unique combination imparts properties valuable in polymer science and medicinal chemistry.[1][3]

The fundamental properties of the molecule are summarized below.

| Property | Value | Source |

| CAS Number | 19932-26-4 | [4] |

| Molecular Formula | C₆H₈F₄O₂ | [5] |

| Molecular Weight | 188.12 g/mol | [6] |

| Boiling Point | 50 °C at 4 mmHg | [2][4] |

| Density | 1.327 g/mL at 25 °C | [2][4] |

| Refractive Index | n²⁰/D 1.366 | [2][4] |

Below is a diagram illustrating the molecular structure and atom numbering convention used for spectral assignments in this guide.

Caption: Numbered structure of the target molecule.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. For 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane, the key diagnostic peaks arise from the epoxide ring, the C-F bonds, and the ether linkage.

Expected Spectral Features: The epoxide functional group is characterized by a set of three distinct vibrations: a symmetric ring "breathing" mode, an asymmetric ring stretch, and a symmetric ring stretch.[7] The symmetric breathing peak typically appears around 1280–1230 cm⁻¹.[7] The asymmetric and symmetric C-O-C stretching vibrations of the epoxide ring are expected at approximately 950–810 cm⁻¹ and 880–750 cm⁻¹, respectively.[7] The presence of strong absorption bands in the 1100-1200 cm⁻¹ region is indicative of the C-F stretching vibrations. The C-O stretch of the ether linkage will also be present in this region.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2900-3000 | C-H Stretch (Aliphatic) | Medium |

| ~1250 | Epoxide Ring Breathing | Medium-Strong |

| 1100-1200 | C-F Stretch & C-O Ether Stretch | Strong |

| ~910 | Epoxide Asymmetric Ring Stretch | Strong |

| ~840 | Epoxide Symmetric Ring Stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous structural confirmation. The electron-withdrawing nature of the fluorine atoms significantly influences the chemical shifts of nearby nuclei.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show five distinct signals corresponding to the protons on C1, C2, C3, C4, and C6. The protons on the epoxide ring (C1 and C2) will appear as complex multiplets at lower field due to ring strain and proximity to oxygen. The proton on C6 will be a triplet of triplets due to coupling with the two protons on C4 and the two fluorine atoms on C5.

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Coupling (J) |

| H on C6 | 5.9 - 6.4 | tt (triplet of triplets) | J(H-F) ≈ 50 Hz, J(H-H) ≈ 5 Hz |

| H on C4 | 3.8 - 4.2 | t (triplet) | J(H-H) ≈ 5 Hz |

| H on C3 | 3.4 - 3.8 | m (multiplet) | |

| H on C2 | 3.1 - 3.3 | m (multiplet) | |

| H on C1 | 2.6 - 2.9 | m (multiplet) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six signals. The carbons of the epoxide ring (C1 and C2) are expected in the 45-55 ppm range.[8] The carbons bonded to fluorine (C5 and C6) will show large C-F coupling constants and appear at a lower field.

| Carbon | Predicted δ (ppm) | Notes |

| C5 | 115 - 125 | Split by two attached F atoms |

| C6 | 105 - 115 | Split by two attached F atoms and one H |

| C3, C4 | 65 - 75 | |

| C2 | 50 - 55 | Epoxide carbon |

| C1 | 45 - 50 | Epoxide carbon |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds.[9] Two distinct signals are expected for the non-equivalent fluorine atoms on C5 and C6. Chemical shifts are typically referenced to an external standard like CFCl₃ or C₆F₆.[10][11]

| Fluorine(s) | Predicted δ (ppm) vs CFCl₃ | Predicted Multiplicity |

| F on C5 (-CF₂-) | -120 to -130 | t (triplet) from H on C6 |

| F on C6 (-CHF₂-) | -135 to -145 | d (doublet) from H on C6 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The exact mass of the compound is 188.0460 g/mol .[5] A peak corresponding to this m/z value is expected, especially with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).

-

Key Fragmentation Patterns: Under Electron Ionization (EI), common fragmentation pathways would include:

-

Alpha-cleavage adjacent to the ether oxygen.

-

Loss of the epoxide group or fragments thereof.

-

Cleavage of the C-C bond in the fluorinated chain.

-

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols for spectral acquisition are essential.

General Spectroscopic Workflow

Caption: Workflow for comprehensive spectral analysis.

Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. For ¹⁹F NMR, an external standard is often used.[10]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition:

-

Record the ¹H spectrum, ensuring adequate signal-to-noise ratio.

-

Record the ¹³C spectrum. A proton-decoupled experiment is standard.

-

Record the ¹⁹F spectrum, referenced appropriately.

-

-

Data Processing: Process the raw data (FID) using appropriate Fourier transform, phasing, and baseline correction algorithms.

Protocol for ATR-FTIR Spectroscopy

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric H₂O and CO₂.

-

Sample Application: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Conclusion

The structural elucidation of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is reliably achieved through a combination of IR, multi-nuclear NMR, and mass spectrometry. The IR spectrum provides clear evidence of the key epoxide and C-F functional groups. ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy offer a detailed map of the molecule's carbon-hydrogen framework and the specific environments of the fluorine atoms. Finally, mass spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation behavior. The data and protocols presented in this guide serve as a robust framework for the characterization of this and structurally related fluorinated compounds, facilitating advancements in the fields of material science and pharmaceutical development.

References

- CNR-IRIS. (n.d.). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue.

- Chongqing Chemdad Co., Ltd. (n.d.). 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane.

- Smolecule. (2023, August 15). Buy 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane | 19932-26-4.

- Alfa Chemistry. (n.d.). CAS 19932-26-4 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane.

- Tetrahedron. (n.d.). 19932-26-4 | 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane.

- ChemicalBook. (n.d.). 3-(2,2,3,3-TETRAFLUOROPROPOXY)-1,2-EPOXYPROPANE | 19932-26-4.

- Wiley-VCH. (n.d.). Supporting Information.

- EvitaChem. (n.d.). 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane.

- NIST. (n.d.). 3,3,3-Trifluoro-1,2-epoxypropane. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). 3-(2,2,3,3-TETRAFLUOROPROPOXY)-2-HYDROPERFLUORO-2-METHYLPENTANE.

- Echemi. (n.d.). 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane.

- Sigma-Aldrich. (n.d.). (S)-(−)-3,3,3-Trifluoro-1,2-epoxypropane.

- University of California, Berkeley. (2001). Fluorine NMR.

- ResearchGate. (n.d.). 13C NMR spectrum of polymer 1 and epoxy signal region before end-capping (inset).

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Royal Society of Chemistry. (2022). Gas phase homodimers of 3,3,3-trifluoro-1,2-epoxypropane using quantum chemistry. Physical Chemistry Chemical Physics, 24(44).

- ResearchGate. (n.d.). The progressive ³¹P NMR spectra of 1,2‐epoxy‐3‐phenoxypropane, DDM, and TPDPO with time.

- Elsevier. (2009). Synthesis, characterization, thermal properties and flame retardancy of a novel nonflammable phosphazene-based epoxy resin. Polymer Degradation and Stability, 94(4), 643-650.

- Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online.

Sources

- 1. Buy 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane | 19932-26-4 [smolecule.com]

- 2. 3-(2,2,3,3-TETRAFLUOROPROPOXY)-1,2-EPOXYPROPANE | 19932-26-4 [chemicalbook.com]

- 3. Buy 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane (EVT-293947) | 19932-26-4 [evitachem.com]

- 4. 3-(2,2,3,3-TETRAFLUOROPROPOXY)-1,2-EPOXYPROPANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19932-26-4 | 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane | Tetrahedron [thsci.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. biophysics.org [biophysics.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. 19F [nmr.chem.ucsb.edu]

FTIR analysis of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane

An In-Depth Technical Guide to the FTIR Analysis of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane (CAS: 19932-26-4). This molecule, also known as Glycidyl 2,2,3,3-tetrafluoropropyl ether, is a fluorinated monomer of interest in polymer science and as a pharmaceutical intermediate.[1][2] FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for confirming the molecular identity and purity of this compound by verifying its key functional groups: the epoxy (oxirane) ring, the ether linkage, and the tetrafluoro moiety. This document details the fundamental vibrational modes, presents a detailed experimental protocol using Attenuated Total Reflectance (ATR), and offers a self-validating methodology for spectral interpretation.

Molecular Structure and Vibrational Fundamentals

The utility of FTIR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds within a molecule. Each functional group possesses a unique set of vibrational frequencies (stretching, bending, scissoring, etc.) that absorb infrared radiation at characteristic wavenumbers. The structure of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane contains several IR-active groups, making it an ideal candidate for this analytical technique.

Diagram 1: Chemical Structure

Caption: Molecular structure of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane.

The primary functional groups for analysis are:

-

Epoxy (Oxirane) Ring: A strained three-membered ring containing two carbon atoms and one oxygen atom. This strain results in characteristic vibrational modes that are highly diagnostic.[3]

-

Ether Linkage (C-O-C): The connection between the epoxypropane moiety and the fluorinated alkyl chain. This group exhibits strong C-O stretching vibrations.[4][5]

-

Fluorinated Propoxy Group (C-F bonds): The presence of multiple fluorine atoms results in very strong, characteristic C-F stretching absorptions due to the high electronegativity of fluorine.[6]

-

Aliphatic Chains (C-H bonds): Standard alkane C-H stretching and bending vibrations will also be present.

Predicted FTIR Spectrum: A Correlative Analysis

A thorough analysis of the FTIR spectrum involves identifying the absorption bands corresponding to each functional group. The high polarity of the C-O and C-F bonds is expected to produce strong, easily identifiable peaks, while the epoxy ring vibrations provide a unique fingerprint for confirmation.

The Epoxy Ring Fingerprint

The strained nature of the epoxy ring gives rise to several distinct and identifiable peaks. Unlike a simple ether, the coupled vibrations of the ring are highly characteristic.

-

Symmetric Ring Breathing (ν_s): This mode involves the in-phase stretching and contracting of all three bonds in the ring. It typically appears in the 1280–1230 cm⁻¹ region.[3]

-

Asymmetric Ring Stretch (ν_as): This vibration, primarily involving the asymmetric C-O-C stretch of the epoxide, results in a strong peak between 950–810 cm⁻¹.[3][7] Monitoring the intensity of this peak is a common method to track the consumption of the epoxide group during polymerization or curing reactions.[7][8]

-

Symmetric C-O-C Stretch: A third ring mode, where the two C-O bonds stretch while the C-C bond contracts, is found from 880–750 cm⁻¹.[3]

-

C-H Stretching: The C-H bond on the epoxy ring may also show a weak stretching vibration slightly above 3000 cm⁻¹, sometimes around 3050 cm⁻¹.[9]

The Ether and Fluoroalkane Regions

The mid-to-low wavenumber region of the spectrum is dominated by strong absorptions from the ether linkage and the numerous C-F bonds.

-

Ether C-O-C Stretch: The acyclic ether linkage (CH₂-O-CH₂) will produce a strong, characteristic C-O stretching absorption band, typically observed in the 1300 to 1000 cm⁻¹ range.[4][5][10] This peak is often one of the most intense in the spectrum for an ether-containing compound.

-

C-F Stretching: Carbon-fluorine bonds produce some of the strongest absorptions in infrared spectroscopy. These stretching vibrations typically occur in the broad and complex 1300–1000 cm⁻¹ region.[6][11] For a molecule with CF₂ and CHF groups, multiple strong bands are expected. Specifically, asymmetric and symmetric stretching vibrations of CF₂ groups are often seen around 1200 cm⁻¹ and 1100 cm⁻¹, respectively.[12][13] The presence of these intense peaks can sometimes overlap with and obscure weaker signals in this region.

Aliphatic C-H Vibrations

The methylene (CH₂) and methine (CH) groups in the molecule will produce standard alkane vibrations.

-

C-H Stretching: Asymmetric and symmetric stretching vibrations of the C-H bonds in the CH₂ and CH groups will appear in the 3000–2850 cm⁻¹ region.[14]

-

C-H Bending: Bending (scissoring) vibrations for CH₂ groups are typically found near 1465 cm⁻¹.[15]

Data Summary Table

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |

| 3060–3000 | C-H Stretch | Epoxide Ring C-H | Weak to Medium |

| 3000–2850 | C-H Asymmetric & Symmetric Stretch | Aliphatic CH₂ | Medium to Strong |

| 1470–1450 | CH₂ Bending (Scissoring) | Aliphatic CH₂ | Medium |

| 1300–1000 | C-F Stretch (Multiple Bands) | Tetrafluoro (-CF₂-CF₂H) | Very Strong |

| 1300–1000 | C-O-C Asymmetric Stretch | Ether Linkage | Strong |

| 1280–1230 | Symmetric Ring Breathing | Epoxy Ring | Medium |

| 950–810 | Asymmetric Ring Stretch | Epoxy Ring | Strong |

| 880–750 | Symmetric Ring Stretch | Epoxy Ring | Strong |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure reproducibility and accuracy, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid like 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane as it requires minimal sample preparation and provides high-quality, consistent data.[16]

Instrumentation & Setup

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is standard.[16]

-

Accessory: A single-reflection ATR accessory, preferably with a diamond crystal due to its durability and chemical resistance.[16]

-

Resolution: 4 cm⁻¹ is sufficient to resolve the key functional group bands.[16]

-

Scan Range: 4000–400 cm⁻¹.[7]

-

Scans: Co-addition of 16 to 32 scans for both background and sample spectra is recommended to achieve an excellent signal-to-noise ratio.

Data Acquisition Workflow

This workflow ensures that the final spectrum is free from atmospheric and instrumental artifacts, providing a clean representation of the sample.

Diagram 2: ATR-FTIR Experimental Workflow

Caption: Standard Operating Procedure for acquiring an ATR-FTIR spectrum.

Data Processing

Modern FTIR software automatically processes the raw data. However, a post-acquisition baseline correction may be applied to correct for any minor baseline drift, ensuring accurate peak integration and intensity measurements.

Interpreting the Spectrum: A Self-Validating Approach

The trustworthiness of the identification comes from a holistic analysis of the spectrum. The presence of a single peak is not sufficient; rather, the confirmation of multiple characteristic bands for each key functional group provides a self-validating system for structural elucidation.

Diagram 3: Logic for Spectral Validation

Caption: A self-validating logic map for spectral interpretation.

Validation Checklist:

-

Confirm C-H Stretches: Begin by locating the C-H stretching bands between 3000-2850 cm⁻¹. Their presence confirms the aliphatic backbone.

-

Identify the Fluoro/Ether Region: Examine the 1300-1000 cm⁻¹ region. This area should contain the strongest and most complex absorptions in the entire spectrum, which is a hallmark of a highly fluorinated compound that also contains an ether linkage.[6]

-

Deconvolute the Epoxy Fingerprint: Critically, search for the three characteristic epoxy ring vibrations. The presence of the strong asymmetric stretch (~950–810 cm⁻¹) coupled with the symmetric "breathing" mode (~1280–1230 cm⁻¹) and the third ring mode (~880–750 cm⁻¹) provides unequivocal evidence for an intact epoxy ring.[3] The absence or significant reduction in the intensity of these peaks would indicate that the ring has opened via reaction or degradation.[8]

By systematically verifying the presence of each of these sets of peaks, a researcher can confidently confirm the identity and structural integrity of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane.

Conclusion